![molecular formula C14H9Cl2FO2 B5748737 4-fluorobenzyl 3,4-dichlorobenzoate](/img/structure/B5748737.png)
4-fluorobenzyl 3,4-dichlorobenzoate
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Overview
Description
4-fluorobenzyl 3,4-dichlorobenzoate is a chemical compound that has attracted the attention of researchers due to its potential uses in scientific research. The compound is a derivative of benzoic acid and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-fluorobenzyl 3,4-dichlorobenzoate is not well understood. However, it has been suggested that the compound may inhibit certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-fluorobenzyl 3,4-dichlorobenzoate. However, studies have suggested that the compound may have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of 4-fluorobenzyl 3,4-dichlorobenzoate is its versatility in scientific research. The compound can be used as a building block for the synthesis of other compounds and as a ligand in the preparation of metal complexes. However, one limitation is the lack of information on its toxicity and potential side effects.
Future Directions
There are several future directions for research on 4-fluorobenzyl 3,4-dichlorobenzoate. One area of interest is the development of new synthetic methods for the compound. Additionally, further research is needed to understand its mechanism of action and potential therapeutic uses. Finally, more studies are needed to investigate its toxicity and potential side effects.
Conclusion:
In conclusion, 4-fluorobenzyl 3,4-dichlorobenzoate is a chemical compound that has potential uses in scientific research. The compound has been synthesized using various methods and has been used as a building block for the synthesis of other compounds and as a ligand in the preparation of metal complexes. Further research is needed to understand its mechanism of action, potential therapeutic uses, and toxicity.
Synthesis Methods
The synthesis of 4-fluorobenzyl 3,4-dichlorobenzoate has been achieved using various methods. One of the most common methods involves the reaction of 3,4-dichlorobenzoic acid with 4-fluorobenzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction produces 4-fluorobenzyl 3,4-dichlorobenzoate and water.
Scientific Research Applications
4-fluorobenzyl 3,4-dichlorobenzoate has been used in scientific research as a building block for the synthesis of other compounds. The compound has also been used as a ligand in the preparation of metal complexes for catalytic reactions. Additionally, it has been used in the preparation of fluorescent probes for biological imaging.
properties
IUPAC Name |
(4-fluorophenyl)methyl 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-12-6-3-10(7-13(12)16)14(18)19-8-9-1-4-11(17)5-2-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCYZNMIXLJIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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